molecular formula C26H33N6O7P B11927814 BMS-820132

BMS-820132

Cat. No.: B11927814
M. Wt: 572.5 g/mol
InChI Key: OYUDYQMFVRHPIY-UHFFFAOYSA-N
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Description

Diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate (systematic name: 3-[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy-~{N}-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxy-benzamide) is a complex organic compound with the molecular formula C₂₆H₃₃N₆O₇P and a molecular weight of 572.55 g/mol . Its structure integrates multiple pharmacophores:

  • Pyrazine and pyrazole rings: Heterocyclic aromatic systems that contribute to π-π stacking and hydrogen-bonding capabilities.
  • Benzamide core: A common scaffold in drug design for its stability and ability to engage in hydrophobic interactions.
  • Diethyl phosphonate group: A polar moiety that may improve solubility and modulate bioactivity.

Properties

Molecular Formula

C26H33N6O7P

Molecular Weight

572.5 g/mol

IUPAC Name

3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide

InChI

InChI=1S/C26H33N6O7P/c1-5-36-40(35,37-6-2)17-32-11-8-23(30-32)29-25(33)19-12-20(38-18(3)4)14-21(13-19)39-24-16-27-22(15-28-24)26(34)31-9-7-10-31/h8,11-16,18H,5-7,9-10,17H2,1-4H3,(H,29,30,33)

InChI Key

OYUDYQMFVRHPIY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN1C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)OC3=NC=C(N=C3)C(=O)N4CCC4)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: Azetidine-1-carbonylpyrazine Derivative

The azetidine-pyrazine moiety is synthesized via nucleophilic substitution and coupling reactions:

  • Pyrazine activation : 5-Chloropyrazine-2-carboxylic acid is treated with azetidine in the presence of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form 5-(azetidine-1-carbonyl)pyrazine-2-ol.

  • Oxy-functionalization : The hydroxyl group is substituted with a leaving group (e.g., chloride) using POCl₃, followed by coupling with a phenol derivative under basic conditions.

Reaction Conditions:

  • Temperature : 0–25°C (for EDC/HOBt coupling)

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran

  • Yield : 72–85%

Preparation of 5-[(Propan-2-yl)oxy]benzamide Scaffold

The benzamide linker is synthesized through:

  • Etherification : 3-Hydroxy-5-nitrobenzoic acid is reacted with isopropyl bromide in the presence of K₂CO₃ to introduce the isopropoxy group.

  • Reduction : Nitro group reduction using H₂/Pd-C to form the amine.

  • Acylation : The amine is acylated with activated pyrazine-carboxylic acid derivatives (e.g., mixed anhydrides or chlorides).

Table 2: Optimization of Benzamide Formation

ParameterOptimal ConditionImpact on Yield
Acylating agentPivaloyl chloride89% yield
BaseTriethylamineMinimal hydrolysis
SolventDry tetrahydrofuranImproved solubility

Critical Notes:

  • Excess diethyl phosphite (10–15%) ensures complete phosphorylation.

  • Solvent choice (2-methyltetrahydrofuran) minimizes side reactions.

Final Coupling and Purification

The intermediates are assembled via sequential coupling:

  • Amide bond formation : The azetidine-pyrazine derivative is coupled to the benzamide scaffold using EDC/HOBt.

  • Phosphonate-pyrazole integration : Suzuki–Miyaura coupling or nucleophilic substitution links the phosphonate-pyrazole moiety.

Purification Steps:

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients.

  • Crystallization : Ethanol/water recrystallization achieves >99% purity.

Industrial-Scale Considerations

Catalytic Methods for Phosphonate Synthesis

  • Triethyl phosphite rearrangement : Catalyzed by ethyl iodide at 175–185°C, yielding diethyl phosphite with 97–99% purity.

  • Scale-up challenges : Exothermic reactions require controlled addition rates and cooling.

Table 3: Comparison of Phosphonation Methods

MethodTemperature (°C)CatalystYield (%)
Michaelis–Becker−10 to 25KOtBu78
Catalytic rearrangement175–185Ethyl iodide95

Analytical Characterization

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., isopropoxy CH₃ at δ 1.3 ppm).

  • HRMS : Molecular ion peak at m/z 615.2345 (calc. 615.2352).

  • X-ray crystallography : Validates stereochemistry (PDB ID: 7T79) .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive moieties that dictate its chemical behavior:

Functional GroupReactivity CharacteristicsSupporting Evidence
Diethyl phosphonate Resistant to hydrolysis under physiological conditions but cleavable via enzymatic or strong acidic/basic conditions. Low migration in polymers suggests stability .EFSA safety assessment of analogous phosphonates
Azetidine-1-carbonyl Susceptible to nucleophilic attack at the carbonyl carbon (e.g., hydrolysis to carboxylic acid under acidic/basic conditions). Ring-opening reactions possible with strong electrophiles .Glucokinase binding studies highlighting azetidine's role in target interaction
Pyrazine/pyrazole rings Participate in π-π stacking and hydrogen bonding. Limited electrophilic substitution due to electron-withdrawing substituents .Crystal structure data showing aromatic interactions
Ether linkages (propan-2-yl oxy)Stable under neutral conditions but cleavable via HI or HBr to form alcohols.Stability noted in purine-derived analogs

Phosphonate Ester Hydrolysis

The diethyl phosphonate group undergoes hydrolysis in two stages:

  • Initial cleavage : Removal of ethyl groups via acid- or base-catalyzed hydrolysis, producing phosphonic acid intermediates.

  • Final product : Phosphoric acid derivative, though full hydrolysis is rare under mild conditions .

Conditions :

  • Acidic : H3O+\text{H}_3\text{O}^+, 80°C → Partial hydrolysis .

  • Basic : NaOH\text{NaOH}, reflux → Complete deethylation .

Amide and Carbamate Stability

The benzamido and azetidine-carbonyl groups exhibit moderate hydrolysis resistance:

  • Amide (benzamido) : Stable at pH 4–9 but hydrolyzes under prolonged exposure to强酸/强碱 .

  • Carbamate (azetidine-carbonyl) : Reacts with water at >pH 10 to form azetidine and CO₂ .

Enzyme-Mediated Reactions

As a glucokinase activator, the compound interacts with the enzyme’s allosteric site:

  • Binding mechanism : Phosphonate group coordinates with Mg²⁺ ions in the active site, while azetidine-carbonyl forms hydrogen bonds with Arg⁶³ .

  • Reaction kinetics :

    Kd=0.8 μ(ITC data)andActivation EC50=0.2 μM[7]K_d = 0.8\ \mu\text{M}\ ( \text{ITC data} ) \quad \text{and} \quad \text{Activation EC}_{50} = 0.2\ \mu\text{M}[7]

Comparative Reactivity with Analogues

Data from structurally related compounds:

CompoundKey ReactionOutcomeReference
Diethyl phosphate derivativesHydrolysis90% degradation at pH 2 (24 hrs)
Pyrazole-based activatorsOxidationMetabolized to carboxylic acids in hepatic microsomes
Azetidine-carboxamidesRing-openingForms linear amines under reductive conditions

Stability Under Storage Conditions

  • Thermal stability : Decomposes at >150°C, releasing CO₂ (azetidine-carbonyl) and phosphonate byproducts.

  • Photostability : No degradation observed under UV-Vis light (300–800 nm) for 48 hrs.

Synthetic Modifications

Though not direct reactions of the compound, its synthesis involves critical steps:

  • Coupling : Amide bond formation between pyrazine-carboxylate and benzamido intermediates (EDCI/HOBt) .

  • Phosphorylation : Michaelis-Arbuzov reaction to introduce the diethyl phosphonate group .

Scientific Research Applications

Pharmacological Activity

Preliminary studies indicate that diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate exhibits significant biological activity. It may function as an inhibitor of specific enzymes or receptors due to its structural components .

Potential Therapeutic Targets:

  • Dihydroorotate Dehydrogenase (DHODH) : The compound's analogs have shown promise in inhibiting DHODH, an enzyme involved in pyrimidine biosynthesis, which is crucial for rapidly dividing cells .
  • Glucokinase Activation : Research has identified this compound as a partial activator of glucokinase, which plays a vital role in glucose metabolism and is a target for diabetes treatment .

Inhibitory Studies

Research has demonstrated the effectiveness of diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate in various biological assays. For instance, studies on its analogs have confirmed their ability to inhibit viral replication through DHODH inhibition .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications .

Comparison with Related Compounds

To understand the uniqueness of diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[ (propan - 2 - yl ) oxy ] benzamido ) - 1 H - pyrazol - 1 - yl ] methyl } phosphonate, it is useful to compare it with other similar compounds:

Compound NameStructure/Functional GroupsUnique Features
Diethyl PhosphatePhosphate groupSimple structure, used mainly in agriculture
Pyrazole DerivativesPyrazole ringKnown for anti-inflammatory properties
Azetidine-based CompoundsAzetidine ringPotential for central nervous system activity

The combination of phosphonate, pyrazole, and azetidine groups in this compound enhances its biological activity and specificity towards certain targets compared to simpler analogs .

Mechanism of Action

BMS-820132 exerts its effects by partially activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose uptake and utilization, thereby lowering blood glucose levels. The molecular targets and pathways involved include the glucokinase enzyme and its associated regulatory proteins .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s phosphonate group distinguishes it from DHODH inhibitors in , which rely on halogenated aryl ethers (e.g., difluorophenoxy) for activity .
  • Unlike simpler pyrazole derivatives (e.g., 7a in ), the target compound’s multi-substituted benzamide core suggests enhanced target specificity due to increased steric and electronic complexity .

Example Comparison :

Compound Key Step Solvent Temperature/Time Yield Source
Target compound (hypothetical synthesis) Phosphonate coupling to pyrazole Acetonitrile 180°C, 6 hours Not reported -
8o (DHODH inhibitor) Pyrazole-phenoxy coupling Acetonitrile 180°C, 6 hours 45–60%
Benzoyl derivative () Benzoylation with calcium hydroxide Dioxane Reflux, 1 hour 75%

The target compound’s synthesis likely shares similarities with ’s protocols, though its phosphonate group may introduce additional challenges in purification .

Computational and Bioactivity Comparisons

Structural Similarity Metrics

Using the Tanimoto coefficient (threshold ≥0.8 for similarity, per ), the target compound’s closest analogues include:

  • DHODH inhibitors () : Moderate similarity (~0.6–0.7) due to shared pyrazole and aryl ether motifs.
  • SAHA-like phytocompounds () : Lower similarity (~0.4–0.5), as SAHA derivatives lack phosphonate groups.

Docking and Virtual Screening

highlights that Chemical Space Docking enriches for high-scoring compounds by filtering nonproductive building blocks. The target compound may exhibit superior docking scores compared to simpler pyrazoles (e.g., 7a in ) due to its extended aromatic system and polar phosphonate . However, some high-scoring analogues with alternative substituents (e.g., trifluoromethyl groups in ’s 10e and 10f) might outperform it in specific enzymatic contexts .

Biological Activity

Diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate, also known as BMS-820132, is a compound under investigation for its potential biological activities, particularly as a partial activator of glucokinase (GK). This article explores its biological activity, mechanisms of action, and relevant findings from recent research.

PropertyValue
Molecular Formula C26H33N6O7P
Molecular Weight 572.5 g/mol
IUPAC Name 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide
InChI Key OYUDYQMFVRHPIY-UHFFFAOYSA-N

This compound functions primarily as a partial activator of glucokinase, which plays a crucial role in glucose metabolism. By modulating GK activity, the compound has potential applications in managing type 2 diabetes. The activation of GK can enhance insulin secretion from pancreatic beta cells and improve glucose uptake in peripheral tissues.

Pharmacological Studies

Recent studies have shown that this compound exhibits promising pharmacological profiles:

  • In Vitro Studies :
    • This compound has been shown to activate GK in cell-based assays, leading to increased glucose utilization.
    • Its structure was optimized through a series of modifications, resulting in enhanced potency and selectivity compared to other GK activators .
  • In Vivo Studies :
    • Animal models demonstrated that this compound effectively lowers blood glucose levels without inducing hypoglycemia, a common side effect associated with many diabetes medications .

Efficacy Against Diabetes

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in diabetic mouse models. The compound was administered over several weeks, resulting in significant reductions in fasting blood glucose levels and improved glucose tolerance tests .

Cytotoxicity Assessment

Cytotoxicity tests were conducted on human cell lines (e.g., HEK293). The results indicated that this compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparative Analysis with Other Compounds

To provide context for the biological activity of this compound, a comparison with other known GK activators is presented below:

CompoundTypePotency (IC50)Cytotoxicity (HEK293)
This compoundPartial Activator0.5 µMLow
Compound AFull Activator0.3 µMModerate
Compound BPartial Activator0.7 µMLow

Q & A

Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazin-2-yl ether via nucleophilic aromatic substitution (e.g., coupling azetidine-1-carbonyl to pyrazine) .
  • Step 2 : Benzamido group introduction using carbodiimide-mediated amide coupling .
  • Step 3 : Phosphonate esterification via Arbuzov or Michaelis-Becker reactions .
    Yield optimization requires controlled stoichiometry, anhydrous conditions, and catalysts like Cu(I) for click chemistry steps . Purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. Q2: How can structural ambiguities in the phosphonate and pyrazole moieties be resolved during characterization?

Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity:

  • Phosphonate group : <sup>31</sup>P NMR signals at δ 18–22 ppm .
  • Pyrazole N-methylation : Distinct <sup>1</sup>H NMR shifts for N–CH3 (~δ 3.8–4.1 ppm) .
    X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Intermediate Research: Biological Activity and Target Validation

Q. Q3: What in vitro assays are suitable for evaluating this compound’s activity as a partial glucokinase (GK) activator?

Methodological Answer :

  • GK enzyme assay : Measure S0.5 (substrate affinity) and Vmax using recombinant human GK. Compare activation profiles to full agonists (e.g., compound 11 in ).
  • Cellular assays : Glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells or hepatocyte glucose uptake assays .
    Dose-response curves (EC50) and Hill coefficients differentiate partial vs. full activation .

Q. Q4: How does the azetidine-1-carbonyl group influence target binding compared to other heterocycles?

Methodological Answer : Molecular docking (e.g., Glide or AutoDock) into the GK allosteric site shows:

  • Azetidine’s rigid, small ring enhances hydrophobic interactions with residues like Tyr<sup>214</sup> .
  • Replacements (e.g., pyrrolidine) reduce potency due to increased ring flexibility or steric clashes .
    Free energy perturbation (FEP) calculations quantify binding affinity differences .

Advanced Research: Mechanistic and Pharmacological Profiling

Q. Q5: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer :

  • Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor absorption or rapid metabolism (e.g., CYP450-mediated) may explain discrepancies .
  • Metabolite identification : LC-MS/MS profiling to detect inactive phosphonate hydrolysis products .
  • Tissue-specific activity : Use GK knockout mice to validate target engagement in liver/pancreas .

Q. Q6: What strategies mitigate hypoglycemia risk while maintaining GK activation efficacy?

Methodological Answer :

  • Partial activation : Tune compound concentration to achieve submaximal GK activation (e.g., 60–80% of Vmax) to avoid excessive glucose uptake .
  • Tissue-targeted delivery : Liver-specific formulations (e.g., lipid nanoparticles) minimize pancreatic β-cell overstimulation .
  • Combination therapy : Pair with SGLT2 inhibitors to counterbalance hypoglycemia .

Methodological Challenges and Data Interpretation

Q. Q7: How should researchers address variability in biological assays for this compound?

Methodological Answer :

  • Assay standardization : Use internal controls (e.g., reference GK activators) and normalize data to cell viability (MTT assay) .
  • Orthogonal validation : Confirm activity across multiple platforms (e.g., enzyme assays, cellular models, ex vivo tissues) .
  • Statistical rigor : Replicate experiments ≥3 times; report mean ± SEM and apply ANOVA for significance testing .

Q. Q8: What computational tools predict off-target interactions or toxicity?

Methodological Answer :

  • Off-target profiling : Use SEA (Similarity Ensemble Approach) or SwissTargetPrediction to identify kinase or GPCR off-targets .
  • Toxicity prediction : ADMETlab 2.0 assesses hepatotoxicity, hERG inhibition, and mutagenicity .
  • MD simulations : Evaluate binding stability to GK vs. homologous proteins (e.g., hexokinase) .

Comparative and Translational Studies

Q. Q9: How does this compound compare to structurally related GK activators in preclinical models?

Methodological Answer :

Parameter This Compound Full Agonist (e.g., Compound 11) Reference
EC50 (GK) 0.3 µM0.05 µM
Hypoglycemia Risk LowHigh
Oral Bioavailability 45%20%

Q. Q10: What translational biomarkers are relevant for clinical trial design?

Methodological Answer :

  • Biomarkers : Fasting glucose, HbA1c, insulin/C-peptide ratios, and hepatic GK activity (via <sup>13</sup>C-glucose PET) .
  • Safety endpoints : Continuous glucose monitoring (CGM) to detect asymptomatic hypoglycemia .

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